molecular formula C23H29ClN2O B584749 N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride CAS No. 209808-47-9

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Cat. No. B584749
M. Wt: 384.948
InChI Key: OTXTZCLQEGSAMW-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a novel, exceptionally selective, potent delta opioid receptor agonist . It has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .


Synthesis Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .


Molecular Structure Analysis

The molecular formula of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is C23H29ClN2O . The InChI string is InChI=1S/C23H28N2O.ClH/c1-3-25 (4-2)23 (26)21-12-10-19 (11-13-21)22 (18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H . The Canonical SMILES is CCN (CC)C (=O)C1=CC=C (C=C1)C (=C2CCNCC2)C3=CC=CC=C3.Cl .


Chemical Reactions Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .


Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is 384.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 384.1968412 g/mol and the monoisotopic mass is 384.1968412 g/mol . The topological polar surface area is 32.3 Ų .

Scientific Research Applications

  • Synthesis for Use as an Opioid Receptor Agonist : A study focused on the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, highlighting its potential as a δ opioid receptor agonist (Gawell, 2003).

  • Anti-acetylcholinesterase Activity : Research on piperidine derivatives, including this compound, has shown promising results in anti-acetylcholinesterase activity, which is significant for conditions like Alzheimer’s disease (Sugimoto et al., 1990).

  • In Vitro Antibacterial Activity : A study on metal complexes of benzamides, including variants of this compound, revealed in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).

  • Analgesic Effects in Mice : This compound has been studied for its analgesic and antidepressive effects, showing potential for chronic pain treatment (Nozaki et al., 2012).

  • Selective Serotonin Receptor Agonists : Studies have been conducted on benzamide derivatives of this compound as potential serotonin receptor agonists, which could have implications in treating gastrointestinal motility disorders (Sonda et al., 2003).

  • Impact on Insulin Depletion : Research has shown that certain derivatives can have effects on the pancreas, leading to insulin depletion and hyperglycemia, pointing towards its implications in diabetes research (Otieno et al., 2008).

Safety And Hazards

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .

properties

IUPAC Name

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXTZCLQEGSAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

Citations

For This Compound
1
Citations
ZY Wei, W Brown, B Takasaki, N Plobeck… - Journal of medicinal …, 2000 - ACS Publications
The design, synthesis, and pharmacological evaluation of a novel class of δ opioid receptor agonists, N, N-diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide (6a) and its analogues, are described. These compounds, formally derived from SNC-80 (2) by replacing the piperazine ring with a piperidine ring containing an exocyclic carbon carbon double bond, were found to bind with high affinity and exhibit excellent selectivity for the δ opioid receptor as full agonists. 6a, the simplest structure in the class, exhibited an IC50 …
Number of citations: 86 pubs.acs.org

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